

# An In-depth Technical Guide to Triflumizole Research

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## Compound of Interest

Compound Name: Triflumizole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the fungicide **Triflumizole**, focusing on its core scientific aspects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

## Core Properties and Mechanism of Action

**Triflumizole** is a broad-spectrum foliar fungicide used to control a variety of fungal diseases in fruits and vegetables. It belongs to the demethylation inhibitor (DMI) group of fungicides, classified as Group 3 by the Fungicide Resistance Action Committee (FRAC). **Triflumizole** exhibits both protective and curative actions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.<sup>[1][2]</sup> This disruption of ergosterol synthesis leads to a loss of structural integrity of the fungal cell membrane, ultimately causing cell death.<sup>[2]</sup> Specifically, **Triflumizole** inhibits the enzyme sterol 14 $\alpha$ -demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.<sup>[3][4]</sup>

## Quantitative Toxicological Data

The toxicological profile of **Triflumizole** has been evaluated in various studies. The following tables summarize the key quantitative data from acute, sub-chronic, and chronic toxicity studies.

Table 1: Acute Toxicity of **Triflumizole**

Species	Route	LD50	Reference
Rat (male)	Oral	1057 mg/kg bw	[5]
Rat (female)	Oral	1780 mg/kg bw	[6]
Mouse	Oral	1600 mg/kg	[7]
Rat	Dermal	>5000 mg/kg bw	[8]
Rat	Inhalation (4h)	>3.6 mg/L	[8]

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) of **Triflumizole**

Study Type	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Combined Chronic Toxicity/Carcinogenicity	Rat (male)	2 years	3.7	-	Liver toxicity (eosinophilic foci)	[3]
Combined Chronic Toxicity/Carcinogenicity	Rat (female)	2 years	< 4.6	4.6	Liver toxicity (fatty vacuolation, inflammation, necrosis)	[3]
Chronic Toxicity	Dog	1 year	10.00 (male), 10.69 (female)	34.10 (male), 35.17 (female)	Increased alkaline phosphatase, mild anemia, increased liver weights	[9]
Developmental Toxicity	Rat	-	10	35	Decreased viable fetuses, increased resorptions, decreased fetal body weight	[9]

Reproductive Toxicity	Rat	2 generations	1.5 (Reproductive)	3.5 (Reproductive)	Increased gestation length	[9]
Sub-chronic Toxicity	Rat	90 days	15.3 (male), 17.2 (female)	176.5 (male), 217.9 (female)	Increased kidney and liver weights, fat accumulation in the liver	[9]

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have provided insights into the pharmacokinetic profile of **Triflumizole**.

**Absorption:** Following oral administration in rats, **Triflumizole** is well absorbed, with at least 72% of the administered dose being absorbed.[6]

**Distribution:** After absorption, **Triflumizole** distributes to various tissues. The highest concentrations of radioactivity are typically found in the liver.[6] The brain has also been noted to retain relatively high concentrations.[6]

**Metabolism:** **Triflumizole** is extensively metabolized in rats, with less than 2% of the parent compound being recovered in urine and feces.[5][6] The primary metabolic pathway involves the oxidation of the parent compound.[1] A proposed metabolic pathway is illustrated in the diagram below.

**Excretion:** The majority of the administered dose of **Triflumizole** is excreted in the urine, with a smaller portion eliminated in the feces.[6] In a study with radiolabelled **Triflumizole**, approximately 75% of the dose was excreted via the urinary route and about 20% via the feces.[6]

## Residue Levels in Agricultural Commodities

The presence of **Triflumizole** residues in various crops has been a subject of regulatory monitoring. The European Union has recently reduced the Maximum Residue Levels (MRLs) for **Triflumizole** to the limit of determination (LOD), which is between 0.01 and 0.1 mg/kg for all products, with this regulation applicable from August 2023.[3][5] This decision was made as the approval for the use of **Triflumizole** in the EU expired in 2020 without an application for renewal.[5]

Table 3: **Triflumizole** Residue Levels in Selected Crops

Crop	Application Details	Pre-Harvest Interval (PHI)	Residue Level (mg/kg)	Reference
Apples	3 sprays (50, 40, 30 days before harvest)	30 days	Not detected (<0.05)	<a href="#">[5]</a>
Apples	3 sprays (40, 30, 21 days before harvest)	21 days	Not detected (<0.05)	<a href="#">[5]</a>
Pears	4 sprays (40, 30, 21, 14 days before harvest)	14 days	Not detected (<0.06)	<a href="#">[5]</a>
Cucumbers	4 fumigations (7, 5, 3, 1 day before harvest)	1 day	Not detectable	<a href="#">[5]</a>
Grapes	Not specified	3 days (PHI)	Not specified	<a href="#">[10]</a>
Grapes	Not specified	8.5 days (PHI)	Not specified	<a href="#">[10]</a>
Hyacinth Bean	Not specified	9 days (PHI)	Below EU-MRL	<a href="#">[11]</a>
Tomatoes	Not specified	MRL reduced to LOD	0.01 - 0.1	<a href="#">[3]</a> <a href="#">[5]</a>
Aubergines	Not specified	MRL reduced to LOD	0.01 - 0.1	<a href="#">[3]</a> <a href="#">[5]</a>
Gherkins	Not specified	MRL reduced to LOD	0.01 - 0.1	<a href="#">[3]</a> <a href="#">[5]</a>
Courgettes	Not specified	MRL reduced to LOD	0.01 - 0.1	<a href="#">[3]</a> <a href="#">[5]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in **Triflumizole** research.

## Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of **Triflumizole** and its metabolite in crops.[\[12\]](#)

### a) Extraction:

- Homogenize the crop sample.
- Extract a representative portion of the homogenized sample with methanol.
- Perform a liquid-liquid re-extraction of the methanol extract into methylene chloride.[\[12\]](#)
- Evaporate the methylene chloride layer to dryness.
- Dissolve the residue in the mobile phase for HPLC analysis.

### b) Cleanup:

- The crude extract is cleaned up using a Florisil column.[\[12\]](#)

### c) HPLC Analysis:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.[\[12\]](#)
- Column: Nucleosil 5 C18 (ODS, 5  $\mu$ m).[\[12\]](#)
- Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[\[12\]](#)
- Detection: UV at 238 nm.[\[12\]](#)
- Limit of Detection: 0.01-0.02 ppm.[\[12\]](#)
- Recoveries: 73-99% for **Triflumizole** and 74-94% for its metabolite from spiked crops (0.5 ppm).[\[12\]](#)

## Acute Oral Toxicity Study (OECD Guideline 423)

The following is a general protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method).[7][8][13]

a) Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes. [13] The presence or absence of compound-related mortality in a group of animals dosed at a specific level determines the next step.[13]

b) Animal Model:

- Typically, young adult, healthy, nulliparous, and non-pregnant female rats are used.[14]
- Animals are acclimated to the laboratory conditions for at least 5 days before the study.[13]

c) Dosing:

- Animals are fasted overnight before dosing.[13]
- The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[13]
- The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]
- In a study on a similar substance, initial doses of 300 mg/kg bw and 2000 mg/kg bw were used.[6]

d) Observations:

- Animals are observed individually for signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]
- Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Body weight of the animals is recorded weekly.[11]

e) Data and Reporting:



- The number of animals that die within the 14-day observation period is recorded.
- The LD50 is determined based on the mortality data.

## Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound on cytochrome P450 (CYP) enzyme activity.[\[15\]](#)[\[16\]](#)

a) Principle: The inhibitory effect of a compound on a specific CYP isoform is measured by incubating the compound with human liver microsomes (or recombinant CYP enzymes), a specific substrate for that isoform, and a cofactor (NADPH). The formation of the metabolite of the probe substrate is quantified, and the concentration of the test compound that causes 50% inhibition (IC50) is determined.[\[15\]](#)

b) Experimental Procedure:

- Incubation:
  - Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4), and a range of concentrations of the test compound (**Triflumizole**).
  - Pre-incubate the mixture at 37°C.
  - Initiate the reaction by adding a cofactor regenerating system (e.g., NADPH).
- Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., cold acetonitrile).
- Analysis:
  - Centrifuge the samples to pellet the protein.
  - Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[\[15\]](#)

- Data Analysis:
  - Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

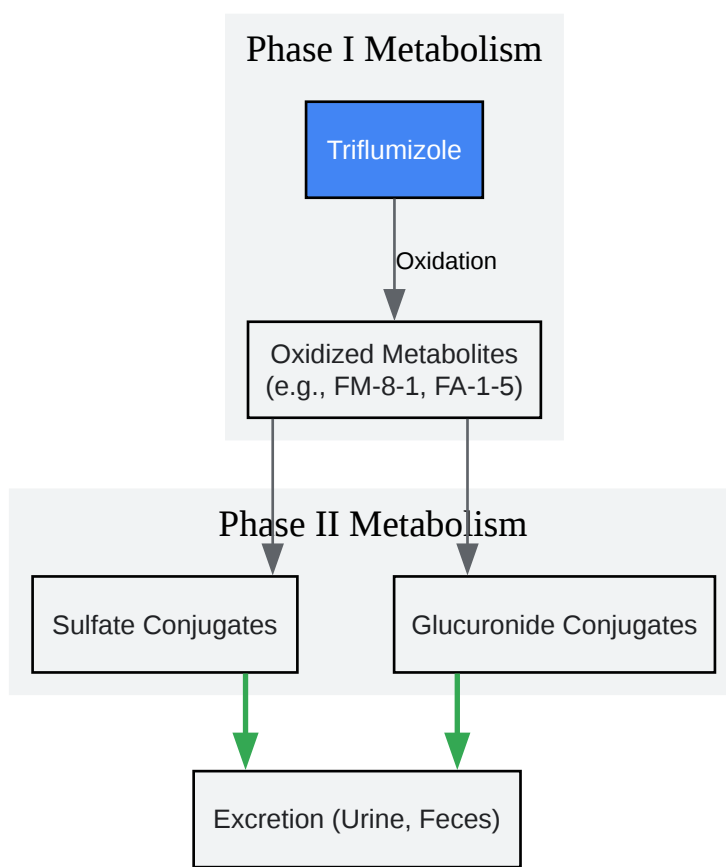
## Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to **Triflumizole** research.



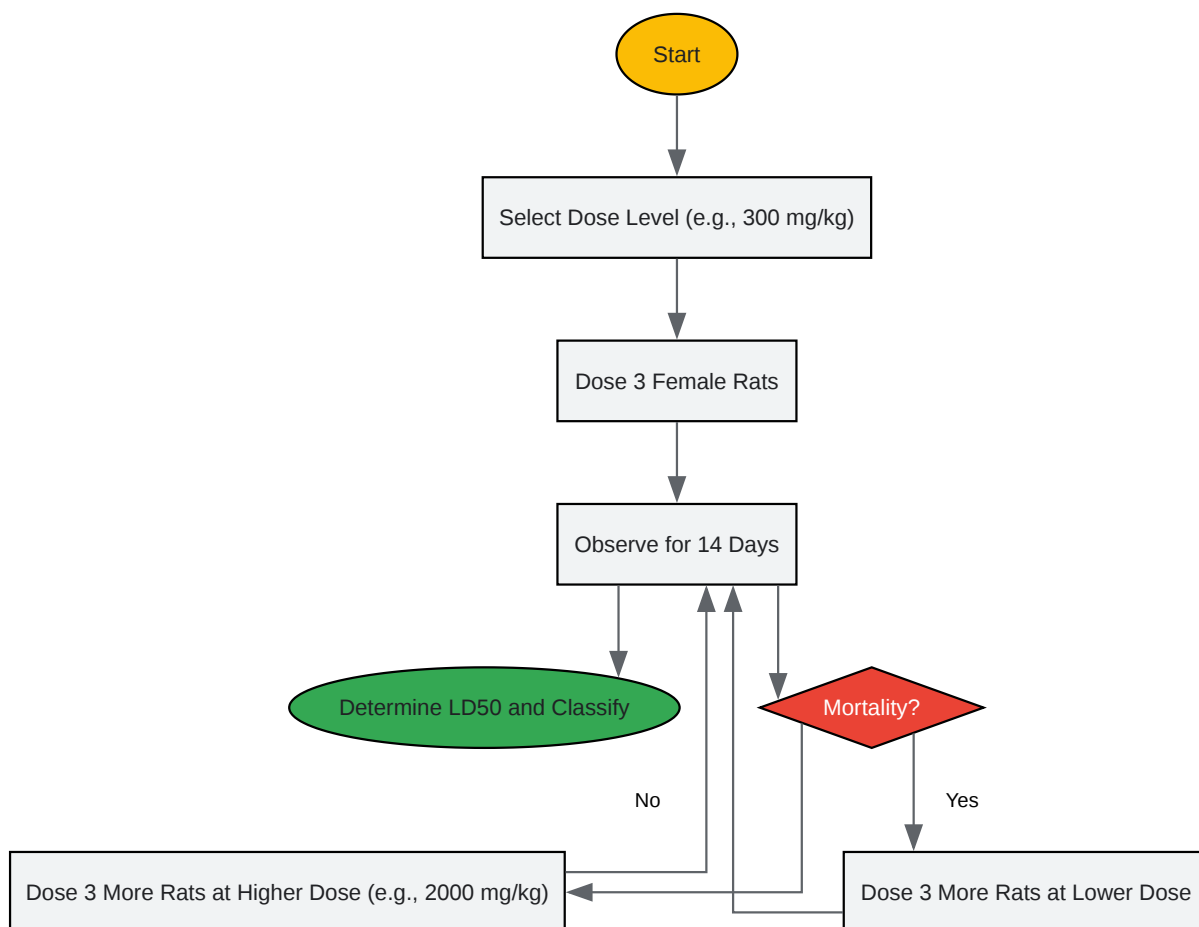
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Caption: Ergosterol Biosynthesis Pathway and the Site of **Triflumizole** Inhibition.



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Caption: Proposed Metabolic Pathway of **Triflumizole**.



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Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

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